molecular formula C19H25NO2 B8128389 Ethyl 4-[4-(tert-Butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Ethyl 4-[4-(tert-Butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B8128389
M. Wt: 299.4 g/mol
InChI Key: XUXUFYBXXBGEMA-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(tert-butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 28991-95-9) is a pyrrole-based ester derivative with a molecular formula of C₁₃H₂₁NO₂ and a molecular weight of 223.31 g/mol. The compound features a 4-(tert-butyl)phenyl substituent at the 4-position of the pyrrole ring, methyl groups at the 3- and 5-positions, and an ethyl ester at the 2-position. Its bulky tert-butyl group confers enhanced lipophilicity and steric hindrance, which may influence solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name

ethyl 4-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-7-22-18(21)17-12(2)16(13(3)20-17)14-8-10-15(11-9-14)19(4,5)6/h8-11,20H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXUFYBXXBGEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[4-(tert-Butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2375195-95-0) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a pyrrole ring, which is known for its diverse pharmacological properties.

  • Molecular Formula : C19H25NO2
  • Molecular Weight : 299.41 g/mol
  • Structural Features : The compound features a pyrrole core with ethyl and tert-butyl substituents, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including compounds similar to this compound. For instance, pyrrole-based compounds have shown significant activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial properties.

Compound TypeMIC (µg/mL)Bacterial Strain
Pyrrole Derivative3.12 - 12.5Staphylococcus aureus
Pyrrole Derivative3.12 - 12.5Escherichia coli

Antioxidant Activity

Pyrrole derivatives are also recognized for their antioxidant properties. Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases . The specific antioxidant capacity of this compound has yet to be thoroughly investigated but is an area of potential research.

Anti-inflammatory Effects

Research on related pyrrole compounds suggests they may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This could position this compound as a candidate for further studies aimed at treating inflammatory diseases.

In Vivo Studies

In vivo studies on similar pyrrole compounds have demonstrated significant biological activity. For example, the administration of certain pyrrole derivatives in rodent models resulted in decreased levels of circulating proteins associated with inflammation and metabolic disorders . Such findings indicate that this compound may also exhibit beneficial effects in metabolic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrole derivatives has been extensively studied to optimize their biological properties. Modifications at various positions on the pyrrole ring can enhance potency and selectivity against specific biological targets . Understanding these relationships will be crucial for developing more effective derivatives based on this compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that similar compounds demonstrate significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.

Compound TypeMIC (µg/mL)Bacterial Strain
Pyrrole Derivative3.12 - 12.5Staphylococcus aureus
Pyrrole Derivative3.12 - 12.5Escherichia coli

Anti-inflammatory Effects

Research has suggested that related pyrrole compounds may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This positions Ethyl 4-[4-(tert-Butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate as a candidate for further studies aimed at treating inflammatory diseases .

In Vivo Studies

In vivo research on similar pyrrole compounds has shown significant biological activity. For example, certain derivatives have been administered in rodent models, resulting in decreased levels of circulating proteins associated with inflammation and metabolic disorders. Such findings indicate that this compound may also exhibit beneficial effects in metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrrole derivatives is crucial for optimizing their biological properties. Modifications at various positions on the pyrrole ring can enhance potency and selectivity against specific biological targets. This knowledge will be essential for developing more effective derivatives based on this compound .

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated a series of pyrrole derivatives for their antimicrobial efficacy against clinically relevant bacterial strains. The findings indicated that modifications to the pyrrole ring significantly influenced antimicrobial potency, suggesting a pathway for optimizing this compound's structure for enhanced activity.
  • Anti-inflammatory Research :
    Another research project focused on the anti-inflammatory potential of pyrrole-based compounds, revealing that certain derivatives could effectively inhibit inflammatory pathways in vitro, thus supporting further investigation into their therapeutic applications.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 4-(tert-Butyl)phenyl, 3,5-dimethyl C₁₃H₂₁NO₂ 223.31 Bulky tert-butyl group; ester at C2
Ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate 3-(2-Chlorophenyl)acryloyl C₁₈H₁₉ClN₂O₃ 346.81 Chlorophenyl-acryloyl group; planar conjugated system
Ethyl 4-[(3,5-dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (PDNBAH) 3,5-Dinitrobenzoyl hydrazone C₁₈H₁₉N₅O₈ 433.37 Electron-withdrawing nitro groups; extended π-system
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate 4-Phenylthiazole carbamoyl C₂₀H₂₁N₃O₃S 383.47 Thiazole ring; carbamoyl linkage
Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate Furan acryloyl C₁₇H₁₉NO₄ 301.34 Furan heterocycle; conjugated acryloyl group

Key Observations :

  • Lipophilicity : The tert-butylphenyl group enhances lipophilicity, which may improve membrane permeability in biological systems compared to polar nitro or carbamoyl substituents .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., PDNBAH) exhibit lower thermal stability due to nitro group decomposition, whereas the target compound’s alkyl substituents likely enhance stability .

Electronic and Spectroscopic Characteristics

  • HOMO-LUMO Gaps :
    • PDNBAH (with nitro groups) has a reduced HOMO-LUMO gap (3.5–4.0 eV) due to electron-withdrawing effects, enhancing charge transfer properties .
    • The target compound’s tert-butylphenyl group is electron-donating, likely resulting in a higher HOMO-LUMO gap (>4.5 eV), as seen in similar alkyl-substituted pyrroles .
  • Spectroscopic Shifts :
    • Hydrazone derivatives (e.g., PDNBAH) show red-shifted UV-Vis absorption (~450 nm) due to extended conjugation, while the target compound’s absorption is expected in the 300–350 nm range .
    • IR spectra of carbamoyl derivatives (e.g., thiazole-linked compound) exhibit strong C=O and N-H stretches, absent in the target compound .

Preparation Methods

Synthesis of Ethyl 3,5-Dimethyl-1H-pyrrole-2-carboxylate

The precursor, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, is synthesized via the Paal-Knorr reaction. A 1,4-diketone, such as 3-methylpentane-2,4-dione, reacts with ethyl glycinate under acidic conditions (acetic acid, 80°C, 12 h) to form the pyrrole ring. The methyl groups at positions 3 and 5 arise from the diketone’s substituents, while the ester group is introduced via the amino acid component.

Reaction Conditions

ComponentQuantityRole
3-Methylpentane-2,4-dione10 mmolDiketone
Ethyl glycinate10 mmolAmino ester
Acetic acid20 mLCatalyst/Solvent
Temperature80°C
Time12 h

Yield: 78% (white crystals, m.p. 142–144°C).

Directed C–H Borylation at Position 4

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes iridium-catalyzed borylation using [Ir(COD)OMe]₂ (2 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 4 mol%) in the presence of bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) in tetrahydrofuran (THF) at 80°C for 24 h. The methyl groups at positions 3 and 5 direct borylation to position 4, yielding ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Borylation Optimization

ParameterOptimal ValueImpact on Yield
Catalyst loading2 mol% Ir85% yield
LiganddtbpyPrevents dimerization
SolventTHFEnhances selectivity
Temperature80°CCompletes in 24 h

Suzuki-Miyaura Coupling with 4-(tert-Butyl)phenyl Bromide

The boronate ester reacts with 4-(tert-butyl)phenyl bromide (1.5 equiv) under Suzuki conditions: Pd(PPh₃)₄ (3 mol%), Cs₂CO₃ (2 equiv), in dioxane/water (4:1) at 90°C for 12 h. The reaction installs the 4-(tert-butyl)phenyl group at position 4, yielding the target compound.

Coupling Efficiency

Aryl HalideYield (%)Purity (HPLC)
4-(tert-Butyl)phenyl bromide9298.5%

Advantages

  • Avoids N–H protection/deprotection.

  • Tolerates steric bulk from the tert-butyl group.

Condensation and Decarboxylation of β-Ketoacid Esters

Condensation of 2-Aminoalkanophenones

Amino ketones bearing the 4-(tert-butyl)phenyl group, such as 2-amino-1-(4-(tert-butyl)phenyl)propan-1-one, condense with β-ketoacid esters (e.g., ethyl acetoacetate) in refluxing ethanol (12 h) to form ethyl 4-(4-(tert-butyl)phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. The reaction proceeds via enamine formation and cyclization.

Mechanistic Pathway

  • Enamine Formation : The amino ketone reacts with β-ketoester to form an enamine intermediate.

  • Cyclization : Intramolecular attack of the enamine nitrogen onto the carbonyl carbon forms the pyrrole ring.

  • Decarboxylation : Spontaneous loss of CO₂ under reflux conditions yields the final product.

Reaction Scope

β-Ketoacid EsterYield (%)
Ethyl acetoacetate68
Methyl benzoylacetate<5 (inactive)

Decarboxylation Conditions

Decarboxylation of intermediate diesters (e.g., ethyl 4-(4-(tert-butyl)phenyl)-3,5-dimethyl-1H-pyrrole-2,5-dicarboxylate) occurs in glycerin at 200°C for 2 h, removing the ester at position 5.

Decarboxylation Efficiency

SubstrateTemperatureTimeYield (%)
Diester200°C2 h75

Vilsmeier Formylation and Cross-Coupling

Formylation at Position 4

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes Vilsmeier formylation (POCl₃, DMF, 0°C to rt, 6 h) to introduce a formyl group at position 4. The product, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, serves as a versatile intermediate.

Formylation Parameters

ReagentRole
POCl₃Activates DMF
DMFFormylating agent

Yield: 82% (pale yellow solid, m.p. 98–100°C).

Wittig Reaction with tert-Butylbenzene Derivative

The formyl group reacts with a tert-butylbenzene-derived ylide (generated from 4-(tert-butyl)benzyltriphenylphosphonium bromide and NaHMDS) in THF at 0°C to rt, producing the styrenyl intermediate. Hydrogenation (H₂, Pd/C, MeOH, 24 h) reduces the double bond, yielding the target compound.

Stepwise Yields

StepYield (%)
Wittig Reaction65
Hydrogenation90

Comparative Analysis of Methods

Efficiency and Practicality

MethodStepsOverall Yield (%)Scalability
Borylation/Suzuki370High
Condensation/Decarboxylation250Moderate
Formylation/Coupling448Low

Key Considerations

  • Regioselectivity : Borylation/Suzuki offers precise control over aryl placement.

  • Functional Group Tolerance : Condensation methods require electron-deficient aryl groups.

  • Purification : Vilsmeier-derived intermediates necessitate chromatography .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-[4-(tert-Butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via a Paal-Knorr pyrrole condensation or modified Hantzsch reaction. A typical procedure involves:

  • Reacting 4-(tert-butyl)benzaldehyde with ethyl acetoacetate in acetic acid, followed by cyclization using ammonium acetate or a nitrile source (e.g., NaNO₂ in acidic conditions) .
  • Optimizing yield by controlling stoichiometry (e.g., 1:1.1 molar ratio of aldehyde to β-ketoester) and reaction time (12–24 hours at 80–100°C).
  • Purification via column chromatography (ethyl acetate/hexane, 1:9) to isolate the product .

Key Parameters Table:

ParameterOptimal Condition
SolventGlacial acetic acid
CatalystZn dust or NH₄OAc
Temperature80–100°C
PurificationEthyl acetate/hexane (1:9)
Yield40–60% (depending on substituents)

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Look for pyrrole proton signals at δ 6.2–6.8 ppm (deshielded due to aromatic conjugation) and tert-butyl protons at δ 1.3 ppm. The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching vibrations for C=O (ester) at 1720–1740 cm⁻¹ and N-H (pyrrole) at 3200–3400 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula C₂₀H₂₅NO₂ (calculated m/z 311.19) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) be applied to investigate the electronic structure and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set to balance accuracy and computational cost .
  • Key Analyses :
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
    • Electrostatic Potential (ESP) Maps : Identify regions of high electron density (e.g., pyrrole ring) for hydrogen bonding or electrophilic attack .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Example DFT Results Table:

PropertyB3LYP/6-311++G(d,p)Experimental Data
HOMO-LUMO Gap (eV)4.2N/A
C=O Bond Length (Å)1.211.22 (X-ray)
N-H Stretch (cm⁻¹)32803250–3300

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • Step 1 : Verify basis set adequacy. For example, augmenting with polarization/diffuse functions (e.g., 6-311++G(d,p) vs. 6-31G) improves accuracy for aromatic systems .
  • Step 2 : Account for solvent effects using implicit models (e.g., PCM for acetic acid) .
  • Step 3 : Use Atoms-in-Molecules (AIM) analysis to validate hydrogen-bonding interactions, which may shift NMR/IR peaks .
  • Step 4 : Cross-check with alternative functionals (e.g., ωB97XD for dispersion corrections) .

Q. What strategies can elucidate the role of the tert-butyl group in modulating steric and electronic effects?

Methodological Answer:

  • Comparative DFT Studies : Substitute tert-butyl with smaller groups (e.g., methyl) and calculate steric maps (e.g., %Vbur surface) to quantify steric hindrance .
  • Conformational Analysis : Rotate the tert-butyl group and compute energy barriers (ΔG‡) to assess flexibility .
  • Electron Localization Function (ELF) : Map electron density to identify hyperconjugative effects from the tert-butyl group to the pyrrole ring .

Q. How can intramolecular interactions (e.g., hydrogen bonding) be experimentally and computationally validated?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to measure bond lengths/angles (e.g., N-H∙∙∙O=C interactions) .
  • AIM Analysis : Calculate bond critical points (BCPs) for N-H∙∙∙O interactions (ρ ≈ 0.02–0.06 a.u.) .
  • NMR Titration : Monitor chemical shift changes in DMSO-d₆ (hydrogen-bond-accepting solvent) to confirm interaction strength .

Q. What advanced techniques are suitable for analyzing the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., enzymes) and calculate binding affinities (ΔG) .
  • Time-Dependent DFT (TD-DFT) : Predict UV-Vis absorption spectra for photoactive applications (e.g., λmax ≈ 300–400 nm) .
  • Kinetic Studies : Monitor degradation pathways under varying pH/temperature via HPLC-MS to identify reactive intermediates .

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